molecular formula C15H24N4O3 B7000996 N-[3-(dimethylamino)pyridin-4-yl]-2-(ethoxymethyl)morpholine-4-carboxamide

N-[3-(dimethylamino)pyridin-4-yl]-2-(ethoxymethyl)morpholine-4-carboxamide

Cat. No.: B7000996
M. Wt: 308.38 g/mol
InChI Key: MFVCAICZPWRRKG-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)pyridin-4-yl]-2-(ethoxymethyl)morpholine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with a dimethylamino group and a morpholine ring substituted with an ethoxymethyl group

Properties

IUPAC Name

N-[3-(dimethylamino)pyridin-4-yl]-2-(ethoxymethyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-4-21-11-12-10-19(7-8-22-12)15(20)17-13-5-6-16-9-14(13)18(2)3/h5-6,9,12H,4,7-8,10-11H2,1-3H3,(H,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVCAICZPWRRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CCO1)C(=O)NC2=C(C=NC=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)pyridin-4-yl]-2-(ethoxymethyl)morpholine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the pyridine derivative, which is then subjected to a series of reactions to introduce the dimethylamino group and the morpholine ring. The ethoxymethyl group is usually introduced through an alkylation reaction. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often requires optimization of reaction conditions to maximize yield and minimize by-products. Common techniques include the use of automated reactors and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)pyridin-4-yl]-2-(ethoxymethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives depending on the substituents introduced.

Scientific Research Applications

N-[3-(dimethylamino)pyridin-4-yl]-2-(ethoxymethyl)morpholine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor or activator of biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[3-(dimethylamino)pyridin-4-yl]-2-(ethoxymethyl)morpholine-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions with these targets, influencing biological pathways and processes. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features a similar pyridine ring structure but with different substituents.

    4-Dimethylaminopyridine (DMAP): A simpler compound with a dimethylamino group attached to a pyridine ring, commonly used as a catalyst in organic synthesis.

Uniqueness

N-[3-(dimethylamino)pyridin-4-yl]-2-(ethoxymethyl)morpholine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

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